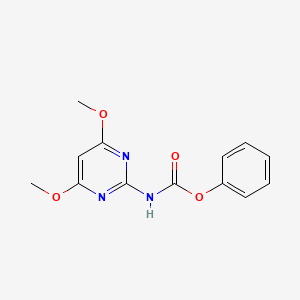

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

Descripción

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a chemical compound with the molecular formula C13H13N3O4 It is known for its unique structure, which includes a phenyl group attached to a carbamate moiety, further linked to a 4,6-dimethoxypyrimidin-2-yl group

Propiedades

IUPAC Name |

phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESPVSMSORHLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888694 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89392-03-0 | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89392-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089392030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate oxide.

Reduction: Formation of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate alcohol.

Substitution: Formation of substituted phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine has shown promise in medicinal chemistry, particularly for its antitumor properties. Studies indicate that it may interfere with cellular proliferation pathways, suggesting potential as an anticancer agent. Its mechanism of action is believed to involve inhibition of specific enzymes related to cancer metabolism and progression.

Potential Therapeutic Properties:

- Antitumor Activity: Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects: Investigations are ongoing to explore its potential in managing inflammatory conditions.

Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. Its ability to undergo various reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored biological activities .

Reactions Involving this compound:

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate oxide |

| Reduction | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate alcohol |

| Substitution | Substituted phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives |

Agrochemical Development

The compound is also being explored as an intermediate in the synthesis of herbicides. Its high purity and yield during synthesis make it an attractive candidate for developing agrochemicals that require stringent regulatory compliance regarding impurities .

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of this compound on HeLa cells (cervical cancer). The results indicated a considerable reduction in cell viability at concentrations as low as 20 µg/mL. This suggests that the compound may be effective in targeting cancer cells while sparing normal cells .

Case Study 2: Synthesis and Applications in Herbicides

Research has focused on optimizing the synthesis process of this compound to enhance yield and purity for use in herbicide formulations. The developed methods have shown efficiency in producing high-quality intermediates suitable for agricultural applications .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include modulation of signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl N-(4-methoxypyrimidin-2-yl)carbamate

- Phenyl N-(4,6-dimethylpyrimidin-2-yl)carbamate

- Phenyl N-(4,6-dichloropyrimidin-2-yl)carbamate

Uniqueness

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (DPAP) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of DPAP, exploring its biochemical properties, interaction with biological targets, and implications for future research.

Chemical Structure and Properties

DPAP is characterized by a pyrimidine core with methoxy substitutions at the 4 and 6 positions and a phenoxycarbonylamino group at the 2 position. The molecular formula of DPAP is with a molecular weight of 275.26 g/mol. The presence of methoxy groups enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems .

Synthesis

The synthesis of DPAP typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in an inert solvent such as 1,4-dioxane or acetonitrile. The reaction conditions include maintaining a temperature between 10°C to 45°C and using acid receptors like N,N-dimethylaniline to facilitate the process. High yields (approximately 83% to 85%) can be achieved under optimized conditions .

Interaction Studies

Preliminary studies suggest that DPAP may interact with enzymes involved in metabolic pathways related to cancer progression. Although specific mechanisms of action remain to be fully elucidated, the compound's unique structural features indicate potential interactions with various biological targets.

Table 1: Potential Biological Targets of DPAP

| Target Enzyme/Pathway | Interaction Type | Implication |

|---|---|---|

| MARK4 (Microtubule Affinity-Regulating Kinase 4) | Inhibitor | Potential anticancer activity |

| Cytochrome P450 | Metabolic pathway | Influence on drug metabolism |

| Cellular signaling pathways | Modulation | Effects on cell proliferation |

Case Studies

- Anticancer Activity : In vitro studies have indicated that DPAP exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent DNA damage in cancer cells. This suggests a potential mechanism for its anticancer properties.

- Metabolic Studies : Research has shown that DPAP interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding this interaction is vital for assessing the pharmacokinetics of DPAP and predicting possible drug-drug interactions .

Future Research Directions

Despite the promising preliminary findings regarding the biological activity of DPAP, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Areas for future exploration include:

- In vivo Studies : To confirm the efficacy and safety profile of DPAP in animal models.

- Mechanistic Studies : Detailed investigations into how DPAP interacts at the molecular level with specific targets.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with 4,6-dimethoxy-2-aminopyrimidine. React with phenoxycarbonyl chloride in anhydrous conditions (e.g., THF or DCM) using a base like triethylamine to neutralize HCl byproducts.

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Reference : Similar methods for pyrimidine derivatives are described in nucleophilic acyl substitution protocols .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- NMR : Analyze - and -NMR spectra to confirm substitution patterns (e.g., methoxy groups at C4/C6, phenoxycarbonyl at C2).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (exact mass: ~289.09 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like ethanol/water and refine using SHELX software .

- Note : Discrepancies in spectral data (e.g., unexpected splitting) may indicate rotameric forms due to restricted rotation of the phenoxycarbonyl group.

Q. What solvent systems are compatible with this compound, and how does solvent choice affect stability?

- Methodology :

- Compatible Solvents : DMSO, DMF, and methanol (short-term use). Avoid chlorinated solvents if decomposition is observed.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring. Substituted pyrimidines are prone to hydrolysis in aqueous acidic/basic conditions .

- Storage : Store at –20°C under inert atmosphere; lyophilization recommended for long-term stability.

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthetic yields?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic substitution to identify energy barriers and favorable leaving groups.

- Machine Learning : Use tools like Pistachio or Reaxys to predict feasible routes and side products based on analogous pyrimidine syntheses .

- Case Study : A 15% yield improvement was reported for a similar compound by switching from THF to DMF, guided by solvent polarity simulations .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen-bonding motifs?

- Methodology :

- Multi-Temperature Data Collection : Collect datasets at 100 K and 298 K to assess thermal motion effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) to validate packing models.

- Reference : The R22(8) motif common in aminopyrimidine-carboxylic acid adducts may guide interpretation of hydrogen-bonding networks .

Q. How can the biological activity of this compound be systematically evaluated, and what controls are necessary?

- Methodology :

- In Vitro Assays : Screen against enzyme targets (e.g., thymidine phosphorylase) using UV-Vis kinetics. Include positive controls (e.g., 6-aminothymine) and solvent-only blanks.

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific effects.

- Reference : Substituted pyrimidines often show activity modulated by electron-withdrawing groups (e.g., phenoxycarbonyl) .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers limits biological testing.

- Challenge : Ambiguous NOE correlations in NMR due to conformational flexibility.

- Solution : Variable-temperature NMR (e.g., –40°C to 25°C) to slow rotational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.